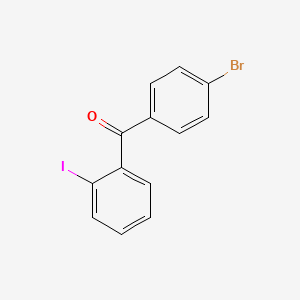

4'-Bromo-2-iodobenzophenone

Beschreibung

4'-Bromo-2-iodobenzophenone is a halogenated benzophenone derivative characterized by a bromine atom at the 4' position and an iodine atom at the 2 position on its aromatic rings. Benzophenones with halogen substituents are critical intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. The presence of bromine and iodine enhances electrophilic reactivity, making the compound valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a precursor for bioactive molecules.

Eigenschaften

IUPAC Name |

(4-bromophenyl)-(2-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrIO/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMGDAKSOOZSSLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641497 | |

| Record name | (4-Bromophenyl)(2-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-11-0 | |

| Record name | (4-Bromophenyl)(2-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-2-iodobenzophenone typically involves the bromination and iodination of benzophenone derivatives. One common method is the sequential halogenation of benzophenone, where bromine and iodine are introduced under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like iron or copper salts to facilitate the halogenation process .

Industrial Production Methods

In an industrial setting, the production of 4’-Bromo-2-iodobenzophenone may involve large-scale halogenation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Analyse Chemischer Reaktionen

Types of Reactions

4’-Bromo-2-iodobenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in non-polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted benzophenones, which can be further utilized in the synthesis of pharmaceuticals, dyes, and organic materials .

Wissenschaftliche Forschungsanwendungen

4’-Bromo-2-iodobenzophenone has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4’-Bromo-2-iodobenzophenone involves its interaction with specific molecular targets and pathways. The bromine and iodine atoms enhance its reactivity, allowing it to form covalent bonds with biological molecules. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound’s ability to undergo various chemical reactions also makes it a valuable tool in synthetic chemistry .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Positional Isomers

The following table summarizes key benzophenone derivatives with halogen substituents, highlighting differences in molecular weight, substituent positions, and applications:

*Complex derivative with a pyrrolidinomethyl group.

Key Observations:

Substituent Effects :

- Electron-Withdrawing Halogens : Bromine and iodine increase the compound's electrophilicity, facilitating nucleophilic aromatic substitution. Fluorine, being smaller, offers steric advantages but lower polarizability .

- Positional Isomerism : The 4'-Br, 2-I configuration (target compound) likely exhibits distinct reactivity compared to 3'-Br, 2-I (CAS 890098-10-9) due to steric and electronic differences in para vs. meta substitution .

- Synthetic Routes: Halogenated benzophenones are typically synthesized via Friedel-Crafts acylation or Ullmann coupling. For example, 4-Fluoro-2'-iodobenzophenone (CAS 138504-31-1) is prepared through iodination of fluorobenzophenone precursors . Cyclization methods using DMSO/I₂ (as in for chromones) may apply to analogous benzophenones .

- Applications: Pharmaceuticals: 3'-Bromo-2-iodobenzophenone (CAS 890098-10-9) is explicitly marketed for drug development . Material Science: Derivatives like 4'-Bromo-4-iodobenzophenone (CAS 609820-28-2) serve as ligands or building blocks for polymers .

Physicochemical Properties

Comparative data on solubility, melting points, and stability is sparse in the evidence. However, trends can be inferred:

- Molecular Weight: Heavier halogens (I > Br > F) increase molecular weight, impacting solubility in polar solvents. For example, 4-Fluoro-2'-iodobenzophenone (326.11 g/mol) is lighter than bromo-iodo analogs (~387 g/mol) .

- Stability : Iodine’s lower bond dissociation energy may render iodo-substituted compounds more reactive than bromo/fluoro analogs under thermal or photolytic conditions .

Biologische Aktivität

4'-Bromo-2-iodobenzophenone is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

- Chemical Formula : C13H8BrI

- Molecular Weight : 335.01 g/mol

- CAS Number : 1133123-02-0

Biological Activity Overview

4'-Bromo-2-iodobenzophenone exhibits various biological activities, including antibacterial, antifungal, and anticancer properties. Its mechanism of action often involves interaction with cellular targets that disrupt normal cellular functions.

Antimicrobial Activity

Research has demonstrated that 4'-Bromo-2-iodobenzophenone shows enhanced antimicrobial activity against several Gram-positive pathogens. For instance, it has been compared favorably to Linezolid in terms of effectiveness against resistant strains .

| Microorganism | Minimum Inhibitory Concentration (MIC) | Comparison with Linezolid |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | More effective |

| Streptococcus pneumoniae | 32 µg/mL | Comparable |

| Enterococcus faecalis | 64 µg/mL | Less effective |

Anticancer Properties

In vitro studies have shown that 4'-Bromo-2-iodobenzophenone exhibits cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation has been documented in several studies.

Case Study: Cytotoxicity Against Cancer Cells

A study evaluated the cytotoxic effects of 4'-Bromo-2-iodobenzophenone on human breast cancer cells (MCF-7) using the MTT assay. The results indicated a dose-dependent reduction in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

| 100 | 10 |

The biological activity of 4'-Bromo-2-iodobenzophenone can be attributed to its structural properties, which allow it to interact with various biological targets. It has been shown to affect:

- Cell Cycle Regulation : The compound induces cell cycle arrest at the G1 phase in cancer cells.

- Apoptosis Induction : It activates caspase pathways leading to programmed cell death.

Safety and Toxicity

While the compound exhibits significant biological activity, its safety profile is also essential. Toxicological assessments indicate potential irritant effects on skin and eyes . Proper handling and usage guidelines must be followed to mitigate risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.